2-[4-Chloro-3-(trifluoromethyl)phenoxy]acetic acid
Description
Properties
IUPAC Name |
2-[4-chloro-3-(trifluoromethyl)phenoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3O3/c10-7-2-1-5(16-4-8(14)15)3-6(7)9(11,12)13/h1-3H,4H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFVMBWYINWAWBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCC(=O)O)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Etherification of Phenol Derivatives
One common approach involves the nucleophilic substitution of 4-chlorophenol with a trifluoromethyl-substituted phenol precursor, followed by oxidation to introduce the acetic acid group.
Halogenation and Subsequent Oxidation
Another route involves halogenation of phenoxy intermediates followed by oxidation:
Esterification and Hydrolysis
A more indirect method involves:
- Step 1: Synthesize ester intermediates, such as phenoxy acetic esters.
- Step 2: Hydrolyze the ester under basic or acidic conditions to obtain the free acid.
- The process described in WO2009111061A1 involves reduction of esterified precursors followed by hydrolysis to yield the target acid.
Reaction Conditions and Catalysts
| Method | Typical Conditions | Catalysts/Reagents | Key Features |
|---|---|---|---|
| Etherification | Reflux in polar aprotic solvents (e.g., DMSO, DMF) | Base (e.g., K2CO3, NaOH) | High selectivity, good yields |
| Oxidation | Elevated temperatures, oxidants like KMnO4 | Acidic or neutral conditions | Controlled oxidation to prevent overoxidation |
| Hydrolysis | Acidic or basic hydrolysis at moderate temperatures | HCl or NaOH | Complete conversion to free acid |
Data Table Summarizing Preparation Methods
| Method | Starting Materials | Key Reactions | Yield | Environmental Considerations | References |
|---|---|---|---|---|---|
| Etherification & Oxidation | 4-Chlorophenol, trifluoromethyl phenol | Nucleophilic substitution, oxidation | 65-80% | Use of environmentally friendly oxidants preferred | CN102766043B, EP2029507A1 |
| Halogenation & Oxidation | Phenoxy intermediates | Halogenation, oxidation | 60-75% | Halogen reagents require careful handling | CN102766043B |
| Ester Hydrolysis | Phenoxy acetic esters | Acid/base hydrolysis | 70-85% | Mild hydrolysis conditions | WO2009111061A1 |
Research Findings and Innovations
- Process Optimization: Recent patents focus on optimizing reaction conditions to improve yield, reduce waste, and lower costs. For example, EP2029507A1 details environmentally acceptable oxidation processes that avoid heavy metal reagents.
- Catalytic Methods: Use of catalytic systems like ionic liquids or Brønsted acids has been explored to enhance selectivity and reduce reaction times.
- Green Chemistry Approaches: Emphasis on solvent-free or aqueous-based reactions to minimize environmental impact, aligning with sustainable chemistry principles.
Chemical Reactions Analysis
2-[4-Chloro-3-(trifluoromethyl)phenoxy]acetic acid undergoes various chemical reactions, including nitration, hydrolysis, and coupling reactions. For example, nitration can be performed using mixed acids (HNO3/H2SO4) in a continuous flow droplet-based microreactor . Hydrolysis of certain derivatives can yield corresponding phenoxy acids . Common reagents used in these reactions include dichloromethane, lutidine, and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) .
Scientific Research Applications
2-[4-Chloro-3-(trifluoromethyl)phenoxy]acetic acid has various applications in scientific research. It is used in the synthesis of other compounds, particularly in the field of organic chemistry . Its derivatives have been studied for their pharmacological activities, including potential analgesic properties . Additionally, it is used in the development of herbicides and plant growth regulators .
Mechanism of Action
The mechanism of action of 2-[4-Chloro-3-(trifluoromethyl)phenoxy]acetic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes in plants, leading to the suppression of weed growth . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
Substituent Effects: Electron-Withdrawing Groups: The trifluoromethyl (CF₃) group in the target compound enhances acidity and stability compared to fluorine (F) or methoxy (OCH₃) substituents .
Biological Activity: The nitro-substituted analogue () exhibits higher reactivity due to the NO₂ group, making it suitable for electrophilic reactions in drug synthesis. 2,4,6-Trichlorophenoxyacetic acid () is a classic herbicide, but its environmental persistence contrasts with the target compound’s trifluoromethyl group, which may reduce bioaccumulation.
Physicochemical Properties :
- logP Values : The target compound’s logP (~3.5 inferred from ) is lower than the nitro analogue (logP 2.60, ) and the multi-chlorinated compound (logP ~4.78, ), suggesting a balance between solubility and membrane permeability.
Biological Activity
2-[4-Chloro-3-(trifluoromethyl)phenoxy]acetic acid is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure
The compound features a phenoxyacetic acid structure, characterized by the presence of a chloro and trifluoromethyl group, which are significant for its biological properties.
The primary mechanism of action for this compound involves its interaction with various biochemical pathways:
- Target Enzymes : It has been shown to inhibit specific kinases, particularly c-KIT, which is involved in cell signaling pathways related to cancer proliferation and survival .
- Biochemical Pathways : The compound affects the Raf-MEK-ERK signaling pathway, which is crucial for cell growth and differentiation. Inhibition of this pathway can lead to reduced tumor cell proliferation and enhanced apoptosis in malignant cells.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Antitumor Activity : Studies have demonstrated its effectiveness against several cancer cell lines, including those resistant to traditional therapies. Its ability to inhibit c-KIT mutants suggests a potential application in treating gastrointestinal stromal tumors (GISTs) .
Table 1: Summary of Biological Activities
Pharmacokinetics
Pharmacokinetic studies reveal that this compound has favorable absorption characteristics. It demonstrates moderate bioavailability with rapid metabolism and excretion patterns observed in animal models. The compound's half-life allows for potential therapeutic applications without significant accumulation toxicity.
Case Studies
- Antitumor Efficacy : A study involving mice with GIST tumors showed that treatment with this compound resulted in significant tumor reduction compared to control groups. The compound was administered at varying doses, demonstrating dose-dependent efficacy .
- Anti-inflammatory Effects : In vitro studies indicated that the compound could reduce the production of pro-inflammatory cytokines in macrophage cultures, suggesting potential applications in inflammatory diseases .
- Antibacterial Properties : The antibacterial activity against Staphylococcus aureus was evaluated through minimum inhibitory concentration (MIC) assays, showing promising results that warrant further exploration for therapeutic use in bacterial infections .
Q & A
Basic: What are the key synthetic routes for 2-[4-Chloro-3-(trifluoromethyl)phenoxy]acetic acid, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves coupling 4-chloro-3-(trifluoromethyl)phenol with a halogenated acetic acid derivative (e.g., chloroacetic acid) under alkaline conditions. Example protocols from analogous compounds (e.g., ONO Pharmaceutical’s prostaglandin D receptor antagonists) suggest:
- Step 1: React phenol with bromo- or chloroacetic acid in a polar aprotic solvent (e.g., DMF) at 80–100°C for 6–12 hours .
- Step 2: Neutralize with dilute HCl and purify via recrystallization (solvent: ethyl acetate/methanol mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient).
- Optimization: Adjust stoichiometry (1:1.2 molar ratio of phenol to halogenated acid) and use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance yield (reported 65–78% for similar structures) .
Basic: How can researchers validate the structural identity of this compound using spectroscopic methods?
Answer:
- 1H-NMR: Expected signals include:
- δ 4.36 (s, 2H, CH2COO−) .
- Aromatic protons: δ 7.04–7.93 (split patterns depend on substituent positions; trifluoromethyl groups cause deshielding) .
- HPLC: Retention time ~1.07 min (C18 column, acetonitrile/water + 0.1% TFA) .
- MS (ESI−): Molecular ion [M−H]⁻ at m/z 293.0 (calculated for C₉H₅ClF₃O₃⁻). Validate against deuterated analogs (e.g., 4-chloro-2-methylphenoxy-d3-acetic acid in Kanto Reagents’ catalog) .
Advanced: How do electronic effects of the trifluoromethyl and chloro substituents influence the compound’s acidity and reactivity?
Answer:
- Acidity: The electron-withdrawing trifluoromethyl group increases the acidity of the acetic acid moiety (pKa ~2.8–3.2, estimated via Hammett correlations). Chloro substituents further enhance acidity through inductive effects .
- Reactivity: The phenoxy group’s electron-deficient aromatic ring directs electrophilic substitution to the para position relative to the chloro substituent. Computational modeling (DFT) is recommended to predict sites for derivatization .
Advanced: What analytical challenges arise in quantifying trace impurities in this compound, and how can they be resolved?
Answer:
- Challenges: Co-elution of byproducts (e.g., unreacted phenol or di-esterified derivatives) in HPLC .
- Solutions:
- Use orthogonal methods: Combine reverse-phase HPLC (e.g., C8 column, methanol/water) with ion-pair chromatography (0.1% heptafluorobutyric acid) .
- LC-MS/MS: Monitor fragment ions (e.g., m/z 293 → 249 [loss of CO₂]) for specificity .
- Quantify impurities via ¹⁹F-NMR (δ -62 to -65 ppm for CF₃ group), leveraging fluorine’s high sensitivity .
Basic: What are the stability profiles of this compound under varying storage conditions?
Answer:
- Thermal Stability: Decomposes above 150°C (TGA data for analogous phenoxyacetic acids) .
- Photostability: Store in amber vials at –20°C; UV-Vis studies show degradation (λmax 270 nm) under prolonged UV exposure .
- Hydrolytic Stability: Stable in pH 4–7; hydrolyzes to phenol derivatives in strongly acidic/basic conditions (monitor via pH-stat titration) .
Advanced: How can researchers design structure-activity relationship (SAR) studies for derivatives of this compound in drug discovery?
Answer:
- Core Modifications:
- Biological Assays: Screen derivatives against targets like prostaglandin receptors (see ONO Pharmaceutical’s DP antagonist protocols) .
- Data Analysis: Use multivariate regression to correlate substituent properties (Hammett σ, π parameters) with bioactivity .
Basic: What solvent systems are recommended for recrystallization to achieve high purity?
Answer:
- Optimal Solvents: Ethyl acetate/hexane (1:3 v/v) or methanol/water (4:1 v/v) yield crystals with >98% purity (XRD confirmed for similar compounds) .
- Crystallization Tips: Slow cooling (0.5°C/min) and seeding with pre-characterized crystals improve crystal habit and reduce occluded solvents .
Advanced: What computational tools can predict the compound’s interaction with biological macromolecules?
Answer:
- Docking Studies: AutoDock Vina or Schrödinger Maestro to model binding to enzymes (e.g., acetyltransferase) .
- MD Simulations: GROMACS for assessing stability of ligand-protein complexes (force fields: CHARMM36, explicit solvent models) .
- ADMET Prediction: SwissADME or ADMETLab 2.0 to estimate bioavailability and toxicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
